8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core combining a piperidine and cyclohexane ring. Key structural features include:
- Aryl substituent: A 4-fluorophenyl group at position 3, influencing steric and electronic interactions with biological targets.
While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs exhibit diverse applications, including neuroleptic, anticancer, and pesticidal activities .
Properties
IUPAC Name |
8-(4-acetylphenyl)sulfonyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-14(26)15-4-8-18(9-5-15)30(28,29)25-12-10-21(11-13-25)23-19(20(27)24-21)16-2-6-17(22)7-3-16/h2-9H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKVRTGKWLAVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences in substituents and molecular properties among analogs:
*Inferred from structural similarity; †Discrepancy exists in molecular formula between sources; ‡Includes radioactive ¹⁸F isotope.
Key Findings and Implications
Sulfonyl Group Variations: The 4-acetylphenyl sulfonyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., 3-trifluoromethylphenyl in ) due to its polar acetyl moiety.
Aryl Substituent Effects :
- 4-Fluorophenyl (target) vs. 4-chlorophenyl (): Fluorine’s higher electronegativity and smaller size may improve target selectivity via stronger dipole interactions.
- 4-Methoxyphenyl () introduces electron-donating effects, which could alter binding kinetics compared to electron-withdrawing fluorine.
Biological Activity Correlation :
- Fluspirilene () demonstrates that bis(4-fluorophenyl) groups in the alkyl chain are critical for neuroleptic activity, suggesting the target compound’s 4-fluorophenyl group may favor CNS applications.
- Spirotetramat metabolites () highlight the importance of hydroxy and methoxy groups in pesticidal activity, contrasting with the target’s acetyl and sulfonyl groups.
Synthetic Feasibility :
- The target compound’s acetyl and sulfonyl groups may require specialized coupling reagents, as seen in synthetic routes for analogs (e.g., ’s use of tetrabutylammonium bisulfate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
